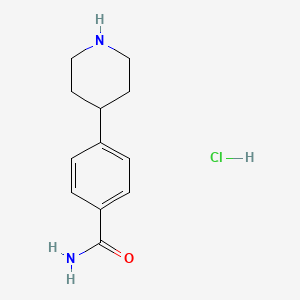

4-(Piperidine-4-yl)benzamide hydrochloride

Descripción general

Descripción

“4-(Piperidine-4-yl)benzamide hydrochloride” is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

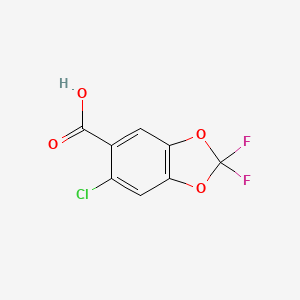

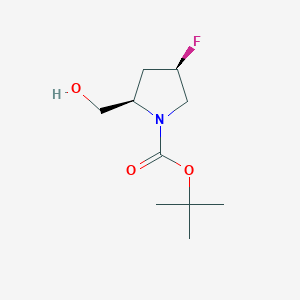

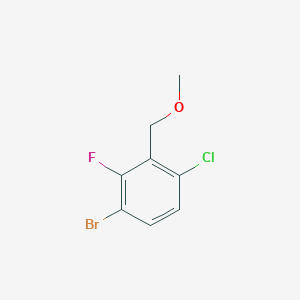

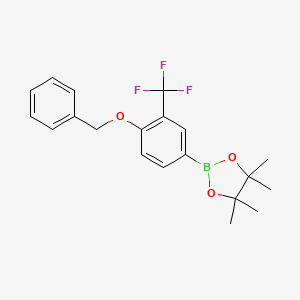

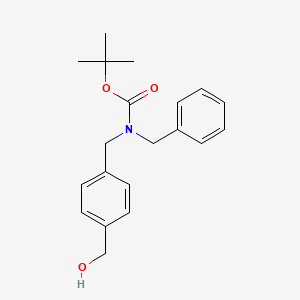

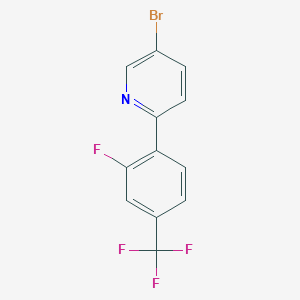

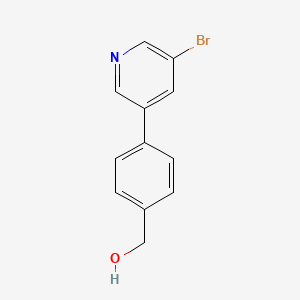

The synthesis of piperidine derivatives often involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the Piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis

Piperidine plays a crucial role in the synthesis of pharmaceutical compounds with the general formula I [R1 is Me, CF3, amine, piperidinyl; R2 is amine; R3 is Me, CF3, F, Cl, Br], their pharmaceutically acceptable salts, and solvates .Aplicaciones Científicas De Investigación

1. Potential in Treating Neurological Disorders

4-(Piperidine-4-yl)benzamide hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of these derivatives, finding that certain modifications substantially increased their activity against AChE. This suggests potential applications in treating neurological disorders such as dementia (Sugimoto et al., 1990).

2. Antibacterial Properties

Benzamides and their copper and cobalt complexes, including those derived from this compound, have been synthesized and evaluated for antibacterial activity. Khatiwora et al. (2013) found that these compounds showed significant antibacterial properties against various bacterial strains, indicating their potential in antimicrobial research (Khatiwora et al., 2013).

3. Cancer Treatment Research

The compound, as part of a novel anaplastic lymphoma kinase (ALK) inhibitor, has been studied for its potential in treating cancer. Teffera et al. (2013) investigated the pharmacokinetics of these inhibitors, providing insights into their metabolism and efficacy in cancer treatment (Teffera et al., 2013).

4. Gastrointestinal Motility

Derivatives of this compound have been evaluated for their ability to stimulate gastrointestinal motility. Sonda et al. (2003) synthesized a series of derivatives and assessed their serotonin 4 receptor agonist activity, indicating potential applications in treating gastrointestinal disorders (Sonda et al., 2003).

5. Psychiatric Disorder Treatment

Some derivatives have been explored for their potential as antipsychotic agents. Norman et al. (1996) synthesized heterocyclic analogues of benzamides and evaluated them for their binding to dopamine and serotonin receptors, crucial in psychiatric disorder treatments (Norman et al., 1996).

6. Anti-Fatigue Effects

Benzamide derivatives, including those involving this compound, have been studied for their anti-fatigue effects. Wu et al. (2014) synthesized a series of these derivatives and tested their effects in mice, demonstrating their potential in enhancing physical endurance (Wu et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 4-(Piperidine-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound induces the expression of HIF-1α protein and the downstream target gene p21 . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Biochemical Pathways

The compound affects the HIF-1 pathway , which plays a significant role in cellular response to hypoxia . Activation of this pathway leads to the transcription of several genes involved in processes such as angiogenesis, cell proliferation, and glucose metabolism . The compound also upregulates the expression of cleaved caspase-3 , promoting apoptosis .

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

Environmental factors such as hypoxia can influence the compound’s action, efficacy, and stability. Hypoxia, or low oxygen levels, can enhance the activity of HIF-1, thereby potentially increasing the efficacy of this compound .

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, face protection, and hearing protection when handling piperidine .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(Piperidine-4-yl)benzamide hydrochloride has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to act as an activator of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . The interaction of this compound with these proteins can influence various biochemical reactions .

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, it has been reported to show inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P . Furthermore, it has been found to interact with p53, promoting p53-mediated apoptosis .

Temporal Effects in Laboratory Settings

Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .

Propiedades

IUPAC Name |

4-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVLKJBDPPCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)